

# Quantitative Profile & Comparison of IGF-1R Inhibitors

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## Compound Focus: Nvp-adw742

CAS No.: 475488-23-4

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Inhibitor Name	Type / Class	Primary Target (IC <sub>50</sub> )	Insulin Receptor (InsR) Selectivity (IC <sub>50</sub> )	Key Characteristics & Additional Targets
<b>NVP-ADW742</b> [1] [2] [3]	Small Molecule (ATP-competitive)	<b>IGF-1R (0.17 - 0.4 μM)</b>	<b>InsR (2.8 μM)</b> >16-fold selective for IGF-1R over InsR [2] [3].	Orally active; induces apoptosis; minimal activity on HER2, PDGFR, VEGFR-2, Bcr-Abl, c-Kit [1] [3].
<b>NVP-AEW541</b> [2] [3]	Small Molecule (ATP-competitive)	<b>IGF-1R (0.086 - 0.15 μM)</b>	<b>InsR (0.14 μM)</b>	A more potent successor to NVP-ADW742; less selective against InsR [3].
<b>BMS-754807</b> [2] [3]	Small Molecule (Reversible)	<b>IGF-1R (1.8 nM)</b>	<b>InsR (1.7 nM)</b>	Potent dual IGF-1R/InsR inhibitor; also inhibits Met, TrkA/B, Aurora A/B [2] [3].
<b>Linsitinib (OSI-906)</b> [4] [3]	Small Molecule (ATP-competitive)	<b>IGF-1R (35 nM)</b>	<b>InsR (75 nM)</b>	Potent, selective dual IGF-1R/IR inhibitor; has advanced to clinical trials [4] [3].

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<b>Picropodophyllin (PPP)</b> [2] [3]	Small Molecule (Non-ATP competitive, Allosteric)	<b>IGF-1R (1 nM)</b>	<b>Not inhibitory</b>	Highly selective; induces conformational change in IGF-1R; does not affect insulin receptor [2] [3].
<b>AG-1024</b> [5] [3]	Small Molecule (Tyrphostin)	<b>IGF-1R (7 μM)</b>	<b>InsR (57 μM)</b>	Distinguishes between IGF-1R and InsR; used extensively in pre-clinical research [5] [3].

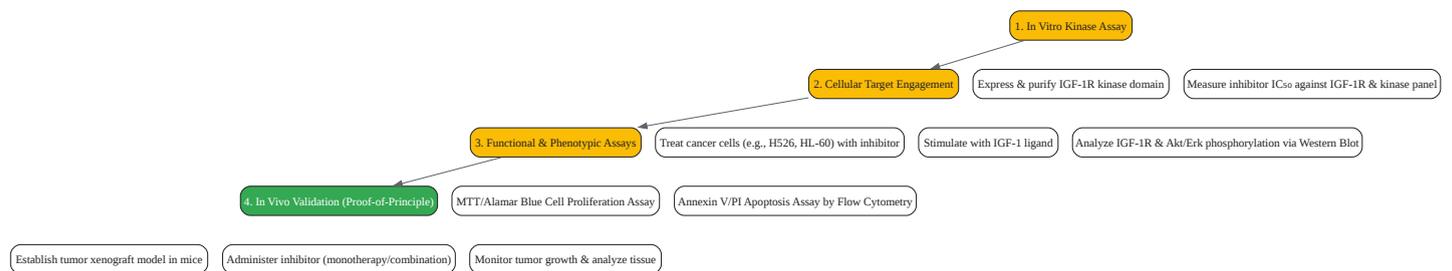
## Detailed Experimental Context

The quantitative data in the table are derived from standardized experimental methodologies. Here is the context for how these values are typically determined.

- **IC<sub>50</sub> Determination:** The half-maximal inhibitory concentration (IC<sub>50</sub>) is a standard measure of a compound's potency. For these inhibitors, it is commonly determined by:
  - **In Vitro Kinase Assays:** Measuring the inhibition of purified IGF-1R tyrosine kinase domain activity in a cell-free system. The catalytic domain is often expressed using systems like the Bac-to-Bac baculovirus system [6].
  - **Cell-Based Assays:** Assessing the inhibition of IGF-1R **autophosphorylation** (a key step in its activation) or the phosphorylation of its downstream substrates (like IRS-1) in cultured cancer cell lines stimulated with IGF-1. This is often analyzed via **Western blotting** [1] [5].
- **Selectivity Profiling:** The selectivity over InsR and other kinases is established by running similar kinase assays against a panel of purified kinases [3]. **NVP-ADW742**, for instance, was shown to have minimal activity against a broad range of other kinases, confirming its selectivity [1].
- **Functional Cellular Assays:** Beyond IC<sub>50</sub>, the biological efficacy of these inhibitors is validated through:
  - **Proliferation Assays (e.g., MTT assay):** To show that the inhibitor suppresses the growth of cancer cell lines [6].
  - **Apoptosis Assays (e.g., Annexin V staining):** To demonstrate that the inhibitor induces programmed cell death [5].

## Experimental Protocol for Key Assays

For researchers looking to replicate or understand the key findings, here is a generalized workflow for evaluating an IGF-1R inhibitor like **NVP-ADW742** in a pre-clinical setting.



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## Key Experimental Findings for **NVP-ADW742**

- **Synergy in Combination Therapy:** A pivotal study demonstrated that in Small Cell Lung Cancer (SCLC) cells with active SCF/Kit signaling, combining **NVP-ADW742** with the Kit inhibitor **STI571 (imatinib)** resulted in a **synergistic** inhibition of growth and induction of apoptosis. This was more effective than either agent alone [1].
- **Broad Antitumor Activity:** **NVP-ADW742** demonstrated significant in vitro and in vivo antitumor activity against a range of cancers, including multiple myeloma, Ewing's sarcoma, and glioblastoma, often by suppressing the critical PI3K-Akt survival pathway [1] [7].

- **Direct Binding Confirmation:** The binding affinity ( $K_d = 4.2 \mu\text{M}$ ) of a related compound, hematoxylin, to IGF-1R was directly confirmed using **Surface Plasmon Resonance (SPR)**, a technique that can be applied to validate direct target engagement for any novel inhibitor [6].

## Research Implications & Strategic Selection

The choice of an IGF-1R inhibitor depends heavily on the research question. **NVP-ADW742** offers a strong balance of **selectivity** and well-characterized activity, making it an excellent tool for probing IGF-1R-specific biology.

- **For Pathway-Specific Studies:** **NVP-ADW742** or the highly selective **Picropodophyllin (PPP)** are ideal when the goal is to isolate the function of IGF-1R without the confounding effects of InsR inhibition [2] [3].
- **For Broader Pathway Suppression:** In tumors where signaling redundancy or compensation through the InsR is a concern, a dual IGF-1R/InsR inhibitor like **Linsitinib (OSI-906)** or **BMS-754807** may be more effective [8] [4].
- **For Combination Therapy:** As shown with STI571, **NVP-ADW742** is a validated candidate for rational combination strategies, particularly in cancers with co-dependent signaling pathways [1].

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